molecular formula H4OSi B1196071 Silanol

Silanol

Cat. No.: B1196071
M. Wt: 48.116 g/mol
InChI Key: SCPYDCQAZCOKTP-UHFFFAOYSA-N
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Description

Silanol is a compound that contains a silicon atom bonded to a hydroxyl group. It is a type of organosilicon compound, which means it contains carbon-silicon bonds. Silanols are important in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Silanols can be synthesized through several methods. One common method involves the reaction of trichlorosilane with alcohols. For example, the reaction of trichlorosilane with ethanol produces triethoxysilane and hydrochloric acid:

HSiCl3+3EtOHHSi(OEt)3+3HCl\text{HSiCl}_3 + 3 \text{EtOH} \rightarrow \text{HSi(OEt)}_3 + 3 \text{HCl} HSiCl3​+3EtOH→HSi(OEt)3​+3HCl

Another method involves the partial hydrosilation of silane itself. For instance, the reaction of silane with ethylene produces triethylsilane:

SiH4+3C2H4HSi(C2H5)3\text{SiH}_4 + 3 \text{C}_2\text{H}_4 \rightarrow \text{HSi(C}_2\text{H}_5)_3 SiH4​+3C2​H4​→HSi(C2​H5​)3​

In the laboratory, hydroxysilanes can also be prepared by treating chlorosilanes with hydride reagents such as lithium aluminium hydride:

4ClSi(C2H5)3+LiAlH44HSi(C2H5)3+LiAlCl44 \text{ClSi(C}_2\text{H}_5)_3 + \text{LiAlH}_4 \rightarrow 4 \text{HSi(C}_2\text{H}_5)_3 + \text{LiAlCl}_4 4ClSi(C2​H5​)3​+LiAlH4​→4HSi(C2​H5​)3​+LiAlCl4​

Chemical Reactions Analysis

Preparation of Silanols

Silanols are generally synthesized through several methods :

  • Hydrolysis of Halosilanes, Alkoxysilanes, or Aminosilanes Chlorosilanes are commonly used reactants in this process :

    R3SiCl+H2OR3SiOH+HClR_3Si–Cl+H_2O\rightarrow R_3Si–OH+HCl

    Compared to silyl ethers, silyl acetates hydrolyze more rapidly, and the released acetic acid is less aggressive, making them suitable for certain applications .

  • Oxidation of Silyl Hydrides This involves using oxidants like air, peracids, dioxiranes, or potassium permanganate, especially for hindered silanes :

    R3SiH+H2OR3SiOH+H2R_3Si–H+H_2O\rightarrow R_3Si–OH+H_2

    Metal catalysts can also facilitate this hydrolysis .

Acidity of Silanols

Silanols are more acidic than their corresponding carbon alcohols, despite silicon being less electronegative than carbon . For instance, the pKa of Et3SiOH is approximately 13.6, whereas tert-butyl alcohol has a pKa of around 19 . Arylsilanols can be fully deprotonated in aqueous solutions due to their greater acidity, forming siloxides or silanolates .

Condensation and the Sol-Gel Process

Silanols undergo condensation reactions to form disiloxanes :

2R3SiOHR3SiOSiR3+H2O2R_3SiOH\rightarrow R_3Si−O−SiR_3+H_2O

This reaction is central to the sol-gel process, where compounds like Si(OEt)4 are converted into hydrated SiO2 via this compound intermediates .

Spectroscopic Characterization of Silanols

Various spectroscopic methods can characterize silanols :

  • 1H MAS NMR Spectroscopy Can identify and quantify different types of silanols, such as isolated silanols, vicinal silanols, and this compound nests, based on their chemical shifts .

  • 29Si NMR Spectroscopy Can estimate the total amount of silanols by quantifying Q2 and Q3 species, although precision may be limited .

  • Raman Spectroscopy Silanols can be observed using Raman spectroscopy, with a band at approximately 980 cm-1 attributed to Si-O stretching vibrations linked to the presence of this compound species .

Isotopic Labeling Studies

Isotopic labeling with 18O-labeled water has revealed an exchange of oxygen atoms between this compound and water in solution, which proceeds with retention of configuration at the silicon center .

Silanols in Zeolites

This compound groups in zeolites influence their properties and behavior, particularly in CO2 adsorption . The interaction between alkali-metal cations and this compound sites in nanosized chabazite zeolites significantly alters the silanols and their effect on CO2 adsorption .

Quantification of this compound Groups

Gas chromatography can quantify this compound groups on surfaces by reacting them with Grignard reagents and measuring the methane produced . Optimization of reaction conditions, such as the dosage of the Grignard reagent and reaction time, is crucial for accurate results .

Scientific Research Applications

Biomedical Applications

Skin Treatment and Regeneration
Recent studies have highlighted the potential of silanol in dermatological applications. A pilot study demonstrated that injections of salicylate this compound significantly increased collagen and elastic fiber density in photo-aged skin, suggesting its efficacy in skin rejuvenation therapies . Additionally, oral intake of this compound has been shown to improve skin, hair, and nail health .

Bone Regeneration
this compound-modified chitosan membranes have been developed for bone regeneration applications. These membranes, when combined with calcium ions, exhibited enhanced apatite-forming ability, indicating their potential as bioactive guided bone regeneration membranes . The this compound groups act as nucleation sites for apatite crystal formation, promoting bone healing.

Industrial Applications

Adhesives and Sealants
Silanols are extensively used in the production of adhesives and sealants due to their ability to form strong bonds with various substrates. The hydroxyl groups facilitate moisture-curing processes that yield durable and flexible products suitable for construction and automotive industries .

Surface Treatments
In surface treatment applications, silanols serve as coupling agents that enhance adhesion between organic and inorganic materials. They are particularly valuable in treating surfaces like glass and metal to improve durability and resistance to environmental factors .

Chemical Synthesis

Organic Chemistry
Silanols play a crucial role as intermediates in organic synthesis. For example, di-tert-butylthis compound has been utilized as a directing group in palladium-catalyzed ortho-alkenylation of phenols, leading to the efficient synthesis of complex bioactive molecules . This method illustrates the versatility of silanols in facilitating chemical reactions while being easily removable under mild conditions.

Analytical Chemistry

Silanols are employed in analytical chemistry for their chemical affinity properties. They are integral components in chemically amplified negative-resist systems used in lithography processes. Silanols enhance sensitivity and resolution during electron-beam and deep-ultraviolet exposure by participating in acid-catalyzed condensation reactions that produce siloxane oligomers .

Drug Delivery Systems

Stimuli-Responsive Systems
Recent advancements have introduced stimuli-responsive silica-silanol conjugates as innovative drug delivery systems. These systems leverage the properties of surface silanols for targeted drug delivery, allowing for controlled release based on external stimuli such as pH or temperature changes . This approach enhances the efficacy of therapeutic agents by ensuring they are released at specific sites within the body.

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
BiomedicalSkin rejuvenation and bone regenerationIncreased collagen density; apatite formation in chitosan membranes
IndustrialAdhesives and sealantsStrong bonding capabilities; moisture-curing properties
Chemical SynthesisOrganic synthesisDirecting group for palladium-catalyzed reactions
Analytical ChemistryUsed in lithography processesEnhances sensitivity and resolution in negative-resist systems
Drug Delivery SystemsStimuli-responsive drug deliveryControlled release based on external stimuli

Mechanism of Action

The mechanism of action of hydroxysilanes involves the formation of silicon-oxygen bonds. In hydrosilylation reactions, the silicon-hydrogen bond adds across multiple bonds in alkenes, alkynes, imines, and carbonyls. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts. The formation of silicon-oxygen bonds is also important in the hydrolysis and condensation reactions of hydroxysilanes, which lead to the formation of silanols and siloxanes.

Comparison with Similar Compounds

Silanols are similar to other organosilicon compounds, such as alkoxysilanes and chlorosilanes. hydroxysilanes have unique properties due to the presence of the hydroxyl group. For example, hydroxysilanes can undergo hydrolysis and condensation reactions to form silanols and siloxanes, which are not possible with alkoxysilanes or chlorosilanes. Additionally, hydroxysilanes can participate in hydrosilylation reactions, which are important for the synthesis of organosilicon compounds and materials.

Similar Compounds

    Alkoxysilanes: Compounds containing silicon bonded to alkoxy groups.

    Chlorosilanes: Compounds containing silicon bonded to chlorine atoms.

    Organosilanes: Compounds containing silicon bonded to organic groups.

Silanols are unique in their ability to form silicon-oxygen bonds through hydrolysis and condensation reactions, making them valuable in various scientific and industrial applications.

Q & A

Basic Research Questions

Q. How can silanol groups be quantitatively detected and characterized in silica-based materials?

  • Methodological Answer : this compound detection relies on spectroscopic techniques such as ¹H-²⁷Al HMQC NMR for identifying bridging SiOHAl sites in amorphous silica-alumina nanoparticles . Fourier-transform infrared spectroscopy (FTIR) can distinguish isolated vs. hydrogen-bonded silanols by O-H stretching vibrations (e.g., ~3740 cm⁻¹ for isolated groups). Thermogravimetric analysis (TGA) quantifies this compound density by measuring mass loss due to dehydroxylation. For reproducible results, ensure controlled humidity during sample preparation to avoid surface rehydroxylation .

Q. What computational models are most effective for predicting this compound’s electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91) accurately models this compound’s electronic structure and acidity. GGA improves upon local spin density (LSD) approximations by accounting for electron density gradients, critical for simulating hydrogen bonding and proton transfer . Hybrid functionals like B3LYP, which integrate Hartree-Fock exchange, are recommended for modeling stronger Brønsted acid sites (e.g., bridging silanols) . Validate computational results against experimental NMR or FTIR data to resolve discrepancies in acidity predictions .

Advanced Research Questions

Q. How do researchers resolve contradictions in catalytic activity data between bridging and pseudobridging this compound sites?

  • Methodological Answer : Contradictions arise from ambiguous site identification. Use 2D ¹H-²⁷Al HMQC NMR at ultra-high magnetic fields (e.g., 35.2 T) to spatially resolve SiOHAl bridging sites in amorphous silica-alumina . Pair this with temperature-programmed desorption (TPD) using probe molecules (e.g., NH₃) to quantify acid strength. For theoretical validation, apply DFT to calculate deprotonation energies, where lower energies correlate with stronger acidity. Discrepancies may stem from incomplete hydroxylation during synthesis; control synthesis parameters (e.g., calcination temperature) to isolate specific this compound configurations .

Q. What experimental designs optimize this compound density and distribution in mesoporous silica for adsorption applications?

  • Methodological Answer : Use sol-gel synthesis with controlled hydrolysis rates (e.g., via acetic acid catalysis) to tailor this compound density. Post-synthetic treatments like steam-assisted rehydroxylation at 200–400°C can reintroduce silanols while preserving mesoporosity . Characterize using nitrogen physisorption (BET) for surface area and pore size, combined with TGA for hydroxyl quantification. To address heterogeneity, employ fluorescence microscopy with this compound-selective dyes (e.g., dansyl chloride) for spatial mapping .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s role in adsorbing free fatty acids?

  • Methodological Answer : Conflicting adsorption efficiencies may arise from varying this compound accessibility. Perform kinetic studies with time-resolved FTIR to monitor carbonyl oxygen binding to this compound groups . Use Langmuir isotherm models to differentiate chemisorption (specific this compound interactions) vs. physisorption. For molecular-level insights, conduct DFT simulations of fatty acid binding energies on different this compound configurations (isolated, geminal) .

Properties

Molecular Formula

H4OSi

Molecular Weight

48.116 g/mol

IUPAC Name

hydroxysilane

InChI

InChI=1S/H4OSi/c1-2/h1H,2H3

InChI Key

SCPYDCQAZCOKTP-UHFFFAOYSA-N

SMILES

O[SiH3]

Canonical SMILES

O[SiH3]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alcohol 93 (210 mg, 0.485 mmol) was stirred with 1.5% aqueous HCl/THF (3:2) (10 ml) at r.t. for 16 h. The mixture was extracted with CH2Cl2 (5×15 ml) and the combined organic phases were dried (MgSO4), filtered, and concentrated to give the triol 94 and silanol by-product as a clear, colourless oil. This material was taken forward for the subsequent transformation without purification.
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Synthesis routes and methods II

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CC(O)C(N)C(=O)O
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Synthesis routes and methods III

Procedure details

adding a stoichiometric excess of acidic water slowly to methyltrimethoxysilane to form a silanol hydrolysate of methyltrimethoxysilane in an acid medium;
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Synthesis routes and methods IV

Procedure details

Thirty grams of a commercially available montmorillonite powder was dispersed in one liter of water by a mixer to prepare a montmorillonite suspension. After 20 g of ε-caprolactam was added to this suspension, 50 cc of dichlorodimethylsilane was further added, thus forming an intercalated compound of montmorillonite, ε-caprolactam and silanol. The formation of the intercalated compound was confirmed through X-ray diffraction, infrared absorption spectrum and differential thermal analysis, or the like. X-ray diffraction and infrared absorption spectra confirmed that this intercalated compound was formed into an intercalated compound composed of montmorillonite and nylon 6 when it was heated at about 200° C. for one hour in air to effect polymerization of ε-caprolactam between the layers.
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montmorillonite
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montmorillonite
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20 g
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